molecular formula C8H10O3S B13611711 Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate

Cat. No.: B13611711
M. Wt: 186.23 g/mol
InChI Key: XBODDYRBEWWVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10O3S It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This reaction is carried out at a concentration of 30 g/L and results in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, which can be further converted into the desired product .

Industrial Production Methods

Industrial production of this compound may involve catalytic systems such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, or borane/chiral oxazaborolidine. These methods aim to achieve high enantiomeric excess and conversion rates, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. In bioreduction reactions, the compound acts as a substrate for enzymes like ketoreductases, which catalyze the reduction of the carbonyl group to a hydroxyl group. This process is highly enantioselective, leading to the formation of specific enantiomers with high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for high enantioselectivity in bioreduction reactions. This property makes it valuable in the synthesis of chiral pharmaceutical compounds, where the purity and specific enantiomeric form are crucial .

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 3-hydroxy-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C8H10O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6,9H,5H2,1H3

InChI Key

XBODDYRBEWWVIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CS1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.